molecular formula C17H25IN2O3 B13498734 ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate

ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B13498734
M. Wt: 432.3 g/mol
InChI Key: GSWAQZJXBBTZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate is a bicyclic compound featuring a 2-oxabicyclo[2.2.2]octane core substituted with an iodomethyl group, a propan-2-yl-pyrazole moiety, and an ethyl ester. The iodine atom introduces electrophilic reactivity, while the pyrazole ring may confer binding affinity to biological targets such as kinases or receptors .

Properties

Molecular Formula

C17H25IN2O3

Molecular Weight

432.3 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-(1-propan-2-ylpyrazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C17H25IN2O3/c1-4-22-15(21)17-7-5-16(11-18,6-8-17)23-14(17)13-9-19-20(10-13)12(2)3/h9-10,12,14H,4-8,11H2,1-3H3

InChI Key

GSWAQZJXBBTZGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(CC1)(OC2C3=CN(N=C3)C(C)C)CI

Origin of Product

United States

Preparation Methods

Starting Material: Bicyclo[2.2.2]octane Derivatives

The synthesis generally begins with bicyclo[2.2.2]octane derivatives functionalized at the 4-position with a carboxylate group, such as methyl or ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate. These intermediates are prepared by bromination of bicyclic carboxylic acid esters under controlled conditions.

Yield (%) Reaction Conditions Experimental Notes
94.8 HgO, Br2 in CH2Br2, 80°C, 3.7 h Stirred mixture of bicyclo[2.2.2]octane ester with mercuric oxide and bromine, heated and filtered
71.2 Br2 in dichloromethane, reflux, 3.5 h Bromine added dropwise to refluxing suspension of bicyclic ester and mercuric oxide, followed by filtration
70 NaOH, phenolphthalein, AgNO3 in water; then Br2 in hexane, 20-80°C, 1 h Two-stage process involving formation of silver salt intermediate and bromination in hexane
68.7 Br2, HgO in dichloromethane, reflux, 1.5 h Bromination with mercury(II) oxide catalyst under reflux in dichloromethane

These methods yield brominated bicyclic esters with yields ranging from 68% to 95%, depending on the conditions and reagents used.

Overall Synthetic Route Summary

A plausible synthetic route to ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate involves the following key steps:

Step Starting Material Reagents/Conditions Product/Transformation Yield (%) (Reported or Estimated)
1 Ethyl bicyclo[2.2.2]octane-4-carboxylate Bromination with Br2 and HgO, reflux Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate 68-95
2 Brominated ester Hydrolysis with NaOH, reflux 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid 89-91
3 Hydroxy derivative Activation (e.g., tosylation), then NaI substitution 1-(Iodomethyl) substituted bicyclic ester Not explicitly reported
4 Iodomethyl bicyclic ester Coupling with 1-isopropyl-1H-pyrazol-4-yl derivative, Pd catalyst Target compound Not explicitly reported

In-Depth Research Findings and Notes

  • The bicyclic oxabicyclo[2.2.2]octane scaffold is a common motif in medicinal chemistry and is often functionalized via halogenation and nucleophilic substitution techniques.

  • The iodination step is critical for introducing a good leaving group, enabling further functionalization or biological activity modulation.

  • Pyrazole substitution typically requires careful selection of coupling conditions to preserve sensitive functional groups and stereochemistry.

  • Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, are standard methods for attaching heterocycles like pyrazoles to bicyclic frameworks.

  • Purity of intermediates is commonly ensured by chromatographic purification and characterization by NMR and mass spectrometry.

Data Tables Summarizing Key Reaction Parameters

Reaction Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Bromination Br2, HgO, CH2Br2 or CH2Cl2, reflux 80-85 1.5-3.7 68-95 Requires careful control
Hydrolysis NaOH aqueous solution, reflux 100 24 89-91 Followed by acidification
Iodomethyl substitution Tosylation + NaI substitution (typical) Room temp to 80 1-24 Not reported Literature precedent required
Pyrazolyl coupling Pd(OAc)2, phosphine ligand, base, solvent 75-100 6-24 Not reported Cross-coupling methodology

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the iodomethyl group, leading to the formation of iodocarboxylic acids.

    Reduction: Reduction reactions can convert the iodomethyl group to a methyl group, using reagents such as lithium aluminum hydride.

    Substitution: The iodomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Iodocarboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor agonists/antagonists.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, particularly those with bicyclic or pyrazole-containing structures.

    Material Science: The compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodomethyl group can participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Substituents

Compound Name Substituent at Position 3 Substituent at Position 1 Molecular Weight (g/mol) CAS Number
Target Compound 1-(Propan-2-yl)-1H-pyrazol-4-yl Iodomethyl ~439.3* Not explicitly provided
Ethyl 1-(Iodomethyl)-3-(1,3-Thiazol-4-yl)-2-Oxabicyclo[2.2.2]octane-4-Carboxylate 1,3-Thiazol-4-yl Iodomethyl 404.94 2703779-92-2
Ethyl 3-(4-Cyanophenyl)-1-(Iodomethyl)-2-Oxabicyclo[2.2.2]octane-4-Carboxylate 4-Cyanophenyl Iodomethyl ~429.3* 2742660-97-3
Ethyl 1-(Iodomethyl)-3-[6-(Trifluoromethyl)pyridin-2-yl]-2-Oxabicyclo[2.2.2]octane-4-Carboxylate 6-(Trifluoromethyl)pyridin-2-yl Iodomethyl 404.94 500867-38-9

*Estimated based on molecular formula.

Key Observations :

  • Pyrazole vs. Heteroaromatic Rings: The target compound’s pyrazole substituent (vs.
  • Electron-Withdrawing Groups : The trifluoromethylpyridyl group in increases lipophilicity (logP) and metabolic stability compared to the pyrazole in the target compound.

Bicyclic Framework Modifications

Table 2: Comparison with Bicyclic Systems

Compound Name Bicyclic Core Key Functional Groups Potential Applications
Ethyl 1-(Aminomethyl)-2-Oxabicyclo[2.2.2]octane-4-Carboxylate 2-Oxabicyclo[2.2.2]octane Aminomethyl, Ester Drug intermediates
Ethyl 1-Azabicyclo[2.2.2]octane-4-Carboxylate 1-Azabicyclo[2.2.2]octane (Quinuclidine) Azetidine, Ester Bronchodilators (e.g., Umeclidinium)
[1-(Iodomethyl)-2-Oxabicyclo[2.1.1]hexan-4-yl]methanol 2-Oxabicyclo[2.1.1]hexane Iodomethyl, Hydroxymethyl Synthetic building blocks

Key Observations :

  • Nitrogen vs. Oxygen : The azabicyclo analog replaces the oxygen atom with nitrogen, enabling protonation at physiological pH, which is critical for ion-channel interactions in bronchodilators.

Physicochemical Properties

  • Lipophilicity: The iodomethyl group increases molecular weight and logP compared to non-halogenated analogs (e.g., aminomethyl in ).
  • Solubility : The ethyl ester enhances solubility in organic solvents, while the pyrazole may improve aqueous solubility via hydrogen bonding.
  • Stability : The iodine atom may render the compound light-sensitive, requiring storage in amber containers .

Biological Activity

Ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a bicyclic structure with a pyrazole moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions, including the introduction of the iodomethyl group and the formation of the bicyclic structure through cyclization reactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

Antioxidant Activity

The compound's antioxidant properties are also noteworthy. Research suggests that compounds with similar structural features can donate electrons or hydrogen radicals, thus neutralizing free radicals and preventing oxidative stress .

Inhibition of Enzymatic Activity

Studies have demonstrated that certain pyrazole derivatives act as inhibitors for various enzymes, including those involved in metabolic pathways related to cancer and inflammation. Molecular docking studies have shown promising interactions with target proteins, indicating potential therapeutic applications .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrazole derivatives, including those structurally related to this compound. The results indicated that some compounds exhibited over 50% inhibition against pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani at concentrations as low as 50 μg/mL .

Study 2: Enzyme Inhibition

In another study focusing on the inhibition of key metabolic enzymes, compounds similar to this compound were tested against succinate dehydrogenase (SDH). The molecular docking results suggested favorable binding interactions, highlighting the potential for developing new inhibitors based on this scaffold .

Data Tables

Biological Activity Compound Tested Pathogen/Enzyme Inhibition (%) Concentration (μg/mL)
AntimicrobialPyrazole DerivativeSclerotinia sclerotiorum>50%50
Enzyme InhibitionSimilar DerivativeSuccinate DehydrogenaseSignificant BindingN/A

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a rigid 2-oxabicyclo[2.2.2]octane core, an iodomethyl group (a strong electrophilic site for nucleophilic substitution), a 1-(propan-2-yl)-1H-pyrazol-4-yl substituent (capable of hydrogen bonding and π-π interactions), and an ethyl carboxylate (modulating solubility and hydrolysis potential). The iodine atom enhances reactivity in cross-coupling or substitution reactions, while the bicyclic framework restricts conformational flexibility, impacting binding to biological targets. Comparative analysis with structurally similar bicyclic compounds (e.g., methyl or cyclopentyl analogs) highlights steric and electronic variations affecting reactivity .

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substituent positions and bicyclic framework integrity.
  • High-Performance Liquid Chromatography (HPLC): For purity evaluation, using reverse-phase columns with UV detection.
  • Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy: To identify functional groups like ester carbonyls. Reference methods from analogous studies on bicyclic esters and pyrazole derivatives .

Q. What synthetic routes are feasible for this compound?

  • Step 1: Construct the bicyclo[2.2.2]octane core via Diels-Alder or ring-closing metathesis.
  • Step 2: Introduce the iodomethyl group using iodomethane under SN2 conditions or via halogen exchange.
  • Step 3: Install the pyrazole ring through Suzuki-Miyaura coupling or cyclocondensation of hydrazines with diketones.
  • Step 4: Esterify the carboxylate group using ethanol and a coupling agent (e.g., DCC). Optimize reaction conditions (e.g., temperature, solvent polarity) based on precedents for related bicyclic systems .

Advanced Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict reactivity or biological activity?

  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for substitution or oxidation.
  • Molecular Docking: Screen against protein databases (e.g., PDB) to predict binding affinities, leveraging the pyrazole moiety's interaction with kinases or receptors.
  • Molecular Dynamics (MD): Simulate solvation effects and conformational stability in biological membranes. Studies on pyrazole-containing analogs demonstrate successful target prediction using these methods .

Q. How can contradictory data on synthetic yields or biological activity be resolved?

  • Experimental Replication: Standardize conditions (e.g., solvent purity, inert atmosphere) to minimize variability.
  • In Situ Monitoring: Use techniques like TLC or inline IR to track intermediate formation and side reactions.
  • Statistical Optimization: Apply Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, temperature). For example, conflicting yields in bicyclic syntheses were resolved by optimizing Lewis acid catalysts and reaction times .

Q. What strategies are effective for evaluating the compound's stability under physiological conditions?

  • Hydrolysis Studies: Incubate in buffered solutions (pH 1–9) and monitor ester cleavage via HPLC.
  • Thermogravimetric Analysis (TGA): Assess thermal stability for storage recommendations.
  • Light Exposure Tests: Evaluate photodegradation using UV-Vis spectroscopy. Similar protocols were applied to ethyl carboxylate derivatives to determine shelf-life and degradation pathways .

Methodological Tables

Table 1. Comparison of Bicyclic Compounds with Varying Substituents

Compound NameKey SubstituentReactivity ProfileReference
Ethyl 3-cycloheptyl-1-(iodomethyl)-...CycloheptylEnhanced steric hindrance
Ethyl 1-(iodomethyl)-3-methyl-...MethylFaster nucleophilic substitution
Target compound1-(Propan-2-yl)pyrazolBalanced reactivity and H-bonding

Table 2. Analytical Techniques for Structural Validation

TechniqueApplicationExample Parameters
NMRConfirm bicyclic framework and substituents500 MHz, CDCl3, δ 1.2–5.0 ppm
HPLCPurity assessmentC18 column, 70:30 MeCN/H2O, 1 mL/min
MSMolecular weight verificationESI+, m/z 435 [M+H]+

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.